molecular formula C17H13NO4 B13136030 4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid CAS No. 5416-86-4

4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid

Cat. No.: B13136030
CAS No.: 5416-86-4
M. Wt: 295.29 g/mol
InChI Key: SGWQINAKRAAGJC-UHFFFAOYSA-N
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Description

4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid (CAS 5416-86-4) is a synthetic organic compound with a molecular weight of 295.29 g/mol and the molecular formula C₁₇H₁₃NO₄ . This molecule features a planar, conjugated 9H-fluoren-9-one core structure, which is bicyclic and comprises two benzene rings fused to a central five-membered ketone-containing ring . This core is substituted at position 2 with an amino linker that is part of a 4-oxobutanoic acid side chain, providing both hydrogen-bonding capacity and a reactive carboxylic acid functional group . This compound serves as a valuable building block in chemical synthesis, particularly in the development of more complex molecular architectures . Its structural features are related to those found in advanced antibiotic research, as the fluorenone scaffold is a key component in novel antibacterial agents such as the cystobactamids . These compounds exhibit a unique mechanism of action by potently inhibiting bacterial gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, with activity against a range of Gram-negative and Gram-positive bacteria . The structural motifs present in this compound, therefore, make it a compound of interest for researchers exploring new antibacterial scaffolds to combat multidrug-resistant pathogens . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

5416-86-4

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoic acid

InChI

InChI=1S/C17H13NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-6,9H,7-8H2,(H,18,19)(H,20,21)

InChI Key

SGWQINAKRAAGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid. Here are some common methods:

    Amide Coupling Reaction:

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.

Chemical Reactions Analysis

4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Fmoc-Ala-OH, L-Alaninamide hydrochloride, [1-(aminomethyl)cyclopropyl]methanol, and 2-Aminonaphthalene-d7.

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

The compound finds applications in:

    Chemistry: As a building block for peptide synthesis.

    Biology: In studies related to amino acids and their derivatives.

    Medicine: Investigating potential therapeutic effects.

    Industry: For the development of novel materials.

Mechanism of Action

The exact mechanism by which 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features, molecular properties, and applications of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid with related compounds:

Compound Name Molecular Formula Substituent Molecular Weight Key Applications/Findings References
This compound C₁₇H₁₃NO₄ 9-Oxofluoren-2-ylamino 307.29 Crystallography, organic synthesis
4-Oxo-4-[(4-(dioxaborolan-2-yl)phenyl)amino]butanoic acid C₁₅H₁₉BNO₅ 4-(Dioxaborolane)phenylamino 307.13 Suzuki coupling precursors
2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid C₂₂H₁₆FNO₃ 4-Fluoroanilino, Fluorenyl 385.37 Crystal structure determination
4-Oxo-4-(p-tolyl)butanoic acid C₁₁H₁₂O₄ p-Tolyl 208.21 Commercial synthesis intermediate
4-Oxo-4-[(3-oxo-2-decanyl)amino]butanoic acid C₁₄H₂₅NO₄ Branched aliphatic ketone 271.35 Metabolic studies, mass spectrometry
(2S)-4-(Benzyloxy)-2-(Fmoc-amino)-4-oxobutanoic acid C₂₆H₂₃NO₆ Fmoc-protected aspartic acid 445.46 Peptide synthesis, protecting groups
Key Observations:

Substituent Diversity: The 9-oxofluorenylamino group in the target compound introduces significant aromaticity and steric bulk, which can influence crystallization behavior and intermolecular interactions . Dioxaborolane-containing analogs (e.g., compound from ) are tailored for cross-coupling reactions in materials science, unlike the target compound’s research-focused applications . Aliphatic substituents (e.g., 3-oxo-2-decanyl in ) reduce aromatic interactions but enhance solubility in non-polar solvents, contrasting with the fluorenyl group’s rigidity .

Fmoc-protected derivatives () demonstrate the utility of fluorenyl-based groups in reversible protection strategies during peptide synthesis .

Reactivity Notes:
  • The 9-oxofluorenyl group may participate in π-π stacking in crystal lattices, as observed in fluorenyl-containing structures ().
  • Boron-containing analogs () exhibit reactivity in cross-coupling, whereas the target compound’s applications remain exploratory .

Biological Activity

4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorenyl moiety and an oxo group, which contribute to its reactivity and biological interactions. Its molecular formula is C₁₈H₁₅N₁O₃, and it has a molecular weight of approximately 293.32 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound has been associated with various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cholesterol biosynthesis. For instance, it acts as a competitive inhibitor of squalene synthase, an enzyme critical for cholesterol production.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems.
  • Cellular Signaling Modulation : Research indicates that it may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's inhibitory effects on squalene synthase:

StudyIC₅₀ Value (nM)Effect
Miki et al. (2023)<1.6Potent inhibitor of squalene synthase
Other studies3.6 - 48Variable inhibition across different cell lines

These studies highlight the compound's potential as a therapeutic agent in conditions related to cholesterol metabolism.

In Vivo Studies

In vivo studies further elucidate the biological effects of the compound:

  • Cholesterol Biosynthesis : Administration in animal models has shown a significant reduction in cholesterol levels, indicating its potential utility in hypercholesterolemia management.
  • Toxicity Assessment : Toxicological evaluations have reported minimal adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Study 1: Cholesterol Management

A study involving Wistar rats demonstrated that oral administration of this compound resulted in a 64% reduction in cholesterol synthesis from labeled mevalonate after 30 days of treatment. This study supports its application in managing dyslipidemia.

Case Study 2: Antioxidant Effects

In another investigation, the compound was tested for its ability to scavenge free radicals. Results indicated that it effectively reduced oxidative stress markers in rat liver samples, suggesting potential protective effects against liver damage.

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